molecular formula C17H38N2O3 B14689977 N,N,N-Trimethyltetradecan-1-aminium nitrate CAS No. 30862-45-4

N,N,N-Trimethyltetradecan-1-aminium nitrate

Cat. No.: B14689977
CAS No.: 30862-45-4
M. Wt: 318.5 g/mol
InChI Key: WDTWDNVVUFJJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyltetradecan-1-aminium nitrate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles, which makes it useful in applications requiring emulsification, solubilization, and antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethyltetradecan-1-aminium nitrate can be synthesized through the quaternization of tetradecan-1-amine with methyl iodide, followed by anion exchange with nitrate. The reaction typically involves:

    Quaternization: Tetradecan-1-amine is reacted with an excess of methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures.

    Anion Exchange: The resulting quaternary ammonium iodide is then subjected to anion exchange using a nitrate salt, such as sodium nitrate or silver nitrate, to replace the iodide ion with a nitrate ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Quaternization: Large quantities of tetradecan-1-amine and methyl iodide are reacted in industrial reactors.

    Continuous Anion Exchange: The quaternary ammonium iodide is continuously passed through an ion-exchange column containing nitrate ions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyltetradecan-1-aminium nitrate undergoes various chemical reactions, including:

    Substitution Reactions: The nitrate ion can be substituted with other anions through ion-exchange processes.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Ion-Exchange Reagents: Sodium nitrate, silver nitrate, and other nitrate salts are commonly used for anion exchange.

    Solvents: Organic solvents like acetone, ethanol, and water are used depending on the reaction requirements.

Major Products

The major products formed from these reactions include different quaternary ammonium salts with various anions, depending on the reagents used.

Scientific Research Applications

N,N,N-Trimethyltetradecan-1-aminium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyltetradecan-1-aminium nitrate involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length and nitrate anion, which can influence its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds.

Properties

CAS No.

30862-45-4

Molecular Formula

C17H38N2O3

Molecular Weight

318.5 g/mol

IUPAC Name

trimethyl(tetradecyl)azanium;nitrate

InChI

InChI=1S/C17H38N.NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;2-1(3)4/h5-17H2,1-4H3;/q+1;-1

InChI Key

WDTWDNVVUFJJJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[N+](=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.